N-Methyl-3,3-diphenylpropylamine

Catalog No.
S1532410
CAS No.
28075-29-8
M.F
C16H19N
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3,3-diphenylpropylamine

CAS Number

28075-29-8

Product Name

N-Methyl-3,3-diphenylpropylamine

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3

InChI Key

AKEGHAUFMKCWGX-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

N-Methyl-γ-phenyl-benzenepropanamine; (3,3-Diphenylpropyl)methylamine

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2

Synthesis and Characterization:

Applications in Organic Chemistry:

N-Methyl-3,3-diphenylpropylamine serves as a precursor for the synthesis of various organic compounds, including:

  • Schiff bases: These compounds are formed by the condensation reaction between N-methyl-3,3-diphenylpropylamine and aldehydes or ketones. Schiff bases find applications in various areas, including catalysis, coordination chemistry, and material science [].
  • N-heterocycles: N-Methyl-3,3-diphenylpropylamine can be incorporated into the structure of various nitrogen-containing heterocyclic compounds, which possess diverse functionalities and applications in medicinal chemistry and materials science [].

Potential Uses in Medicinal Chemistry:

While not yet extensively studied, N-Methyl-3,3-diphenylpropylamine holds potential for applications in medicinal chemistry due to its structural similarity to known bioactive compounds.

  • Structural similarities to known anti-cancer agents: The presence of the diphenylpropyl group in N-Methyl-3,3-diphenylpropylamine bears resemblance to some established anti-cancer drugs. This suggests potential for further research into its anti-proliferative or anti-tumorigenic properties.
  • Potential for central nervous system (CNS) activity: The lipophilic nature of N-Methyl-3,3-diphenylpropylamine allows it to potentially cross the blood-brain barrier, making it a candidate for further investigation in the development of CNS-acting drugs [].

N-Methyl-3,3-diphenylpropylamine is an organic compound with the molecular formula C16H19NC_{16}H_{19}N and a molar mass of 225.33 g/mol. It is characterized by a clear, colorless to pale yellow oily appearance. This compound has a density of approximately 0.988 g/cm³ and a boiling point of 178 °C at a pressure of 10 Torr. N-Methyl-3,3-diphenylpropylamine is slightly soluble in chloroform and ethyl acetate, with a predicted pKa of 10.48, indicating its basic nature .

N-MDPP itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of molecules with potential therapeutic effects.

  • Information on specific hazards associated with N-MDPP is limited.
  • As a general precaution, any laboratory work with organic compounds should involve appropriate personal protective equipment (PPE) and adherence to safety protocols.

Future Research Directions

  • Further research might explore the development of more efficient and scalable synthesis methods for N-MDPP.
  • Studies could investigate the potential for N-MDPP itself to have biological activity, although current research suggests its primary value lies in its role as a synthetic intermediate.
, primarily serving as an intermediate in organic synthesis. Notably, it can participate in alkylation and hydrogenation reactions. The compound can be synthesized through a multi-step process involving Friedel-Crafts alkylation of cinnamonitrile with benzene to produce 3,3-diphenylpropionitrile, followed by catalytic hydrogenation to yield 3,3-diphenylpropylamine. This intermediate is then methylated to produce N-methyl-3,3-diphenylpropylamine .

The synthesis of N-Methyl-3,3-diphenylpropylamine can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of cinnamonitrile with benzene in the presence of aluminum trichloride to form 3,3-diphenylpropionitrile.
  • Catalytic Hydrogenation: The nitrile is then hydrogenated using a transition metal catalyst to form 3,3-diphenylpropylamine.
  • Methylation: The resulting amine undergoes methylation to yield N-methyl-3,3-diphenylpropylamine .
  • Demethylation: Alternative synthesis routes may involve the demethylation of N,N-dimethyl-3,3-diphenylpropylamine followed by hydrolysis to obtain the target compound .

Several compounds share structural similarities with N-Methyl-3,3-diphenylpropylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,3-DiphenylpropylamineC16H19NParent compound without methyl substitution
N,N-Dimethyl-3,3-diphenylpropylamineC17H23NContains two methyl groups on nitrogen
BenzhydrylamineC13H15NLacks propylene chain; used in similar applications
DiphenhydramineC17H21NAntihistamine with different pharmacological effects

Uniqueness

N-Methyl-3,3-diphenylpropylamine stands out due to its specific structure that allows for unique interactions within biological systems compared to its analogs. Its methyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

225.151749610 g/mol

Monoisotopic Mass

225.151749610 g/mol

Heavy Atom Count

17

UNII

WL47LGK6P8

Other CAS

28075-29-8

Wikipedia

N-Methyl-3,3-diphenylpropylamine

Dates

Modify: 2023-08-15

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